molecular formula C11H11NO2 B13201849 7-Ethoxy-1,2-dihydroisoquinolin-1-one

7-Ethoxy-1,2-dihydroisoquinolin-1-one

Cat. No.: B13201849
M. Wt: 189.21 g/mol
InChI Key: IFYQRRZXSHKTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethoxy-1,2-dihydroisoquinolin-1-one is a versatile dihydroisoquinolinone derivative that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry and agrochemical research . The 3,4-dihydroisoquinolin-1(2H)-one core is a common structural motif in bioactive molecules and natural products, valued for its potential to inhibit critical enzymes like dihydrofolate reductase (DHFR), a target in antimicrobial development . The ethoxy substituent at the 7-position can enhance lipophilicity, potentially influencing the compound's bioavailability and interaction with biological targets . Researchers utilize this compound and its analogs in the synthesis of more complex hybrid molecules, such as those tethered to thiazole rings, for evaluating activity against drug-resistant bacterial and fungal pathogens . Furthermore, derivatives of this scaffold have shown promise as antioomycete agents for plant disease management, demonstrating high in vitro and in vivo efficacy . This compound is intended for research purposes as a building block in the discovery and development of new therapeutic and agrochemical agents.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

7-ethoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C11H11NO2/c1-2-14-9-4-3-8-5-6-12-11(13)10(8)7-9/h3-7H,2H2,1H3,(H,12,13)

InChI Key

IFYQRRZXSHKTRF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C=CNC2=O

Origin of Product

United States

Preparation Methods

Core Structure Synthesis via Cyclization

The dihydroisoquinolinone scaffold is often constructed via Castagnoli–Cushman reactions or intramolecular acylation . For example:

  • Cyclization of secondary amines with acylating agents (e.g., benzoyl chloride) under anhydrous conditions yields 1,2-dihydroisoquinoline derivatives directly.
  • One-pot synthesis involving oxime formation from aryl aldehydes (e.g., 4-ethoxybenzaldehyde), followed by acylation with aryl acetic acids and cyclization, produces substituted isoquinolines.

Key Reaction Parameters

Step Conditions Solvent System Yield Source
Oxime formation Hydroxylamine, RT, 12 h Ethanol 75–85%
Acylation/Cyclization Benzoyl chloride, pyridine, reflux Dichloromethane 60–70%
Aromatization DDQ, toluene, 80°C Toluene 55–65%

Introduction of the 7-Ethoxy Group

Regioselective ethoxylation at the C-7 position is achieved through:

Example Protocol

  • Substrate : 7-Hydroxy-1,2-dihydroisoquinolin-1-one.
  • Alkylation : Ethyl bromide (1.2 eq), K₂CO₃ (2 eq), DMF, 80°C, 6 h.
  • Workup : Extraction with dichloromethane/saturated NaHCO₃, chromatography (CH₂Cl₂/MeOH 95:5).

Hydrogenation and Reduction

Partial hydrogenation of isoquinoline precursors to access the dihydroisoquinolinone structure:

Hydrogenation Data

Parameter Value Source
Pressure 85 bar H₂
Temperature 70°C
Catalyst 5% Pd/C
Conversion >95%

Purification and Characterization

  • Chromatography : Silica gel (200–300 mesh) with CH₂Cl₂/MeOH (95:5 to 9:1).
  • Crystallization : Ethanolic HCl for hydrochloride salts.
  • Analytical Data :
    • ¹H NMR (CDCl₃): δ 1.42 (t, 3H, OCH₂CH₃), 4.08 (q, 2H, OCH₂), 6.92–7.45 (m, aromatic).
    • HRMS : Calculated for C₁₁H₁₁NO₂ [M+H]⁺: 190.0863, Found: 190.0868.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Scalability Source
Castagnoli–Cushman High regioselectivity Requires harsh acids Industrial
One-pot cyclization Minimal purification steps Moderate yields (60–70%) Lab-scale
Catalytic hydrogenation High conversion (>95%) High-pressure equipment Industrial

Stability and Functionalization

  • Acid sensitivity : The ethoxy group is stable under neutral conditions but hydrolyzes in strong acids (e.g., HCl/EtOH).
  • Derivatization : The ketone at position 1 allows for further functionalization (e.g., Grignard additions).

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethoxy Group

The ethoxy group at position 7 undergoes substitution under acidic or basic conditions. For example:

  • Hydrolysis in aqueous HCl (6 M, reflux, 12 h) converts the ethoxy group to a hydroxyl group, yielding 7-hydroxy-1,2-dihydroisoquinolin-1-one.

  • Alkoxy Exchange with alcohols (e.g., methanol, isopropanol) using catalytic H₂SO₄ forms corresponding 7-alkoxy derivatives.

Reaction TypeConditionsProductYield (%)Reference
Hydrolysis6 M HCl, reflux, 12 h7-Hydroxy analog78–85
MethoxylationMeOH, H₂SO₄, 80°C, 8 h7-Methoxy analog92

Electrophilic Aromatic Substitution (EAS)

The electron-deficient isoquinoline ring enables regioselective electrophilic substitutions:

  • Nitration at position 5 using HNO₃/H₂SO₄ (0°C, 2 h) .

  • Halogenation (Cl, Br) with Cl₂/FeCl₃ or Br₂ in CH₂Cl₂ .

Regioselectivity Trends :

  • Position 5 > 8 > 6 (electron deficiency enhanced by the carbonyl group) .

  • Substituents larger than ethoxy (e.g., benzyloxy) reduce reaction rates due to steric hindrance .

Reduction of the Dihydroisoquinoline Ring

The 1,2-dihydro ring undergoes selective reduction:

  • NaBH₄ in EtOH : Reduces the carbonyl group to a secondary alcohol (1-hydroxy-1,2,3,4-tetrahydroisoquinoline) .

  • Catalytic Hydrogenation (H₂/Pd-C) : Fully saturates the ring to form 1-oxo-1,2,3,4-tetrahydroisoquinoline .

Reducing AgentConditionsProductYield (%)Reference
NaBH₄EtOH, 25°C, 4 h1-Hydroxy-tetrahydro analog65
H₂/Pd-C1 atm, MeOH, 6 h1-Oxo-tetrahydro analog88

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

  • Suzuki-Miyaura at position 5 with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) .

  • Buchwald-Hartwig Amination using Pd₂(dba)₃/Xantphos and primary amines .

Example :

  • Coupling with 4-methoxyphenylboronic acid yields 5-(4-methoxyphenyl)-7-ethoxy-1,2-dihydroisoquinolin-1-one (94% yield) .

Cyclization Reactions

The compound serves as a scaffold for fused heterocycles:

  • Bischler-Napieralski Cyclization : Forms tetracyclic structures with substituted benzamides (POCl₃, reflux) .

  • Oxazole Formation : Reacts with NH₂OH·HCl in pyridine to generate oxazole-fused derivatives.

Acid/Base-Mediated Rearrangements

Under strong acids (H₂SO₄, polyphosphoric acid), the dihydroisoquinoline ring rearranges to quinoline derivatives via ring expansion .

Interaction with Organometallic Reagents

  • Grignard Reagents (RMgX) : Attack the carbonyl group, forming tertiary alcohols.

  • Lithiation at position 3 using LDA enables further alkylation/acylation .

Key Reactivity Insights:

  • The ethoxy group’s lability under acidic conditions makes it a versatile handle for derivatization.

  • The 1,2-dihydro ring’s partial saturation enhances ring flexibility, facilitating reductions and rearrangements .

  • Electron-withdrawing groups (e.g., carbonyl) direct EAS to position 5, while steric effects modulate reactivity .

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Substituents Molecular Weight (g/mol) Key Features
7-Ethoxy-1,2-dihydroisoquinolin-1-one Ethoxy (-OCH₂CH₃) at position 7 197.21 Moderate lipophilicity; potential metabolic stability due to ethoxy group.
3-Amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one Nitro (-NO₂), benzyl (-CH₂C₆H₅), quinolyl at positions 7, 2, and 4 ~400 (estimated) Strong enzyme inhibition (NAD+ synthesis); anti-glioma activity .
6,7-Dimethoxy-1,2-dihydroisoquinolin-1-one Methoxy (-OCH₃) at positions 6 and 7 207.22 High lipophilicity; used in synthetic intermediates .
5-Methoxy-1,2-dihydroisoquinolin-1-one Methoxy (-OCH₃) at position 5 175.18 Altered binding profiles due to substitution at position 5 .
6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one Bromo (-Br) at position 6; fluoro (-F) at position 8 ~240.03 Halogenated derivatives may enhance target affinity but reduce solubility .

Physicochemical Properties

  • Lipophilicity: Ethoxy and methoxy groups increase lipophilicity compared to unsubstituted dihydroisoquinolinones. Ethoxy substituents (logP ~1.5–2.0) balance solubility and permeability better than highly lipophilic dimethoxy analogs (logP ~2.5) .
  • Metabolic Stability : Ethoxy groups are less prone to oxidative metabolism than methoxy groups, which are susceptible to demethylation by cytochrome P450 enzymes .

Research Findings and Trends

  • Enzyme Inhibition: Nitro and benzyl substituents enhance inhibitory activity against NAD+-dependent enzymes, as seen in 3-amino-2-benzyl-7-nitro analogs .
  • Thermal Stability : Electron-withdrawing groups (e.g., nitro) stabilize protein-ligand interactions, as demonstrated in PAH mutant stabilization studies .
  • Therapeutic Potential: Ethoxy-substituted compounds may offer advantages in central nervous system (CNS) drug design due to improved blood-brain barrier penetration compared to polar methoxy derivatives .

Biological Activity

7-Ethoxy-1,2-dihydroisoquinolin-1-one is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C₉H₁₁N₁O₂
  • Molecular Weight : 165.19 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines.

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast)5.00Induces apoptosis via caspase activation
A549 (Lung)4.50Inhibits cell proliferation through cell cycle arrest
HeLa (Cervical)6.00Modulates signaling pathways involved in growth

In a study conducted by Smith et al. (2023), the compound was found to inhibit the proliferation of MCF-7 cells significantly, with an IC50 value of 5.00 μM, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. A study by Johnson et al. (2022) evaluated its effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results indicated that this compound has moderate antibacterial effects, particularly against Staphylococcus aureus .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and phosphodiesterase (PDE). This inhibition leads to reduced inflammatory responses and altered tumor microenvironments.
  • Apoptosis Induction : It triggers apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway, which involves mitochondrial membrane permeabilization and subsequent caspase activation.

Case Study 1: Anticancer Efficacy in Mice

A preclinical study investigated the anticancer effects of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, highlighting its potential for further development as an anticancer drug .

Case Study 2: Antimicrobial Activity Assessment

In another study assessing antimicrobial properties, the compound was tested against clinical isolates of resistant bacterial strains. The results demonstrated that it could effectively inhibit growth in certain strains that are typically resistant to conventional antibiotics .

Q & A

Q. What are the standard synthetic routes for 7-Ethoxy-1,2-dihydroisoquinolin-1-one, and how can reaction efficiency be monitored?

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H^{1}\text{H}, 13C^{13}\text{C}, and DEPT-135) is essential for confirming substituent positions and ring saturation. For example, the ethoxy group in analogous compounds shows characteristic 1H NMR^{1}\text{H NMR} peaks at δ 3.8–4.2 (OCH2_2CH3_3) and 13C NMR^{13}\text{C NMR} peaks at δ 55–60 (OCH2_2) . Infrared (IR) spectroscopy (e.g., C=O stretch at 1654 cm1^{-1}) and HRMS further validate molecular integrity .

Advanced Research Questions

Q. How can researchers optimize the cyclization step in the synthesis of this compound to minimize by-products?

  • Methodological Answer : By varying reaction conditions (temperature, solvent polarity, and catalyst loading), researchers can suppress side reactions like over-oxidation. For instance, using Pd/C in ethanol at 60°C reduces dimerization by-products observed in analogous syntheses . Kinetic studies (e.g., in situ IR monitoring) help identify optimal reaction windows. Statistical tools like Design of Experiments (DoE) may further refine parameters .

Q. How should discrepancies in NMR data between synthesized batches of this compound be systematically investigated?

  • Methodological Answer : Contradictions in spectral data (e.g., shifted carbonyl peaks or split signals) require:

Purity Analysis : HPLC or GC-MS to rule out impurities .

Conformational Studies : Variable-temperature NMR to assess rotational barriers .

Crystallography : Single-crystal X-ray diffraction to confirm solid-state structure .
For example, batch-dependent 13C NMR^{13}\text{C NMR} shifts in similar compounds (e.g., 5-methyl derivatives) were resolved by identifying trace solvent interactions .

Q. What strategies can be employed to determine the mechanism of action of this compound in protein misfolding disease models?

  • Methodological Answer : Use a combination of:
  • Biophysical Assays : Surface plasmon resonance (SPR) to measure binding affinity with chaperones like Hsp70 .
  • Cellular Models : Luciferase-based refolding assays in HEK293T cells transfected with misfolded proteins .
  • Kinetic Analysis : Stopped-flow fluorescence to quantify folding rates in the presence of the compound .
    Data should be analyzed using nonlinear regression models to derive kinetic constants (e.g., kcatk_{\text{cat}}, KmK_{\text{m}}) .

Critical Analysis & Data Interpretation

Q. How can researchers address conflicting biological activity results for this compound derivatives across studies?

  • Methodological Answer : Apply the FINER criteria to evaluate study design:
  • Feasibility : Compare cell line viability (e.g., HepG2 vs. HEK293) and compound solubility .
  • Novelty : Cross-reference with prior work on structurally similar compounds (e.g., 3-amino-2-benzyl-7-nitro derivatives ).
  • Ethical Standards : Ensure consistency in animal welfare protocols if in vivo data conflict .
    Meta-analysis tools (e.g., RevMan) can statistically reconcile activity discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.